

Capzimin selectivity optimization

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Compound Focus: Capzimin

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Capzimin Selectivity Profile

The table below summarizes key selectivity data for **Capzimin** (also referred to as compound 3027 in research literature):

Target / Enzyme	IC ₅₀ or Potency	Selectivity Fold-Change (vs. Rpn11)	Notes
Rpn11 (PSMD14)	IC ₅₀ = 0.34 μM [1]	Baseline	Potent inhibition; chelates catalytic Zn ²⁺ [2].
CSN5	IC ₅₀ = 30 μM [1]	~80-fold selective for Rpn11 [2] [1]	Related JAMM protease.
AMSH	IC ₅₀ = 4.5 μM [1]	~10-fold selective for Rpn11 [1]	Related JAMM protease.
BRCC36	IC ₅₀ = 2.3 μM [1]	~6-fold selective for Rpn11 [1]	Related JAMM protease.
Other Metalloenzymes	IC ₅₀ >> (e.g., 43 μM for GLO1) [1]	>2 logs (100-fold) selective for Rpn11 [3] [4]	Includes HDAC6, MMP2, MMP12, Carbonic Anhydrase II [1].

Frequently Asked Questions & Troubleshooting

Here are solutions to common issues encountered when working with **Capzimin**.

FAQ 1: My assay shows a lack of selectivity for Rpn11 over other JAMM proteases. What could be wrong?

- **Potential Cause: Use of monomeric protein constructs.**
 - **Solution:** Rpn11 and CSN5 are only catalytically active and exhibit proper inhibitor binding within their native heterodimeric complexes (Rpn11 with Rpn8, and CSN5 with CSN6) [2]. Using monomeric proteins for assays can lead to unrealistic conformational changes and misleading selectivity results. Always use the relevant heterodimeric complex in your biochemical assays [2].
- **Potential Cause: The "Ins-1" loop is in a closed conformation.**
 - **Solution:** Computational studies indicate that the "Ins-1" loop near the active site can obstruct inhibitor access. Ensure your experimental or computational model uses a structure where this loop is in an "open" conformation [2].

FAQ 2: The potency of Capzimin in my cellular assays is lower than expected.

- **Potential Cause: The compound's cellular permeability or stability is suboptimal.**
 - **Solution:** **Capzimin** was developed from a screening hit (Quinoline-8-thiol, 8TQ) through Structure-Activity Relationship (SAR) efforts to improve both potency and specificity [1]. If using an analog, verify its stability in cellular environments. The anti-proliferative effects of **Capzimin** have been demonstrated in cancer cells, including those resistant to Bortezomib [1] [4].

FAQ 3: How does Capzimin achieve its selectivity mechanism?

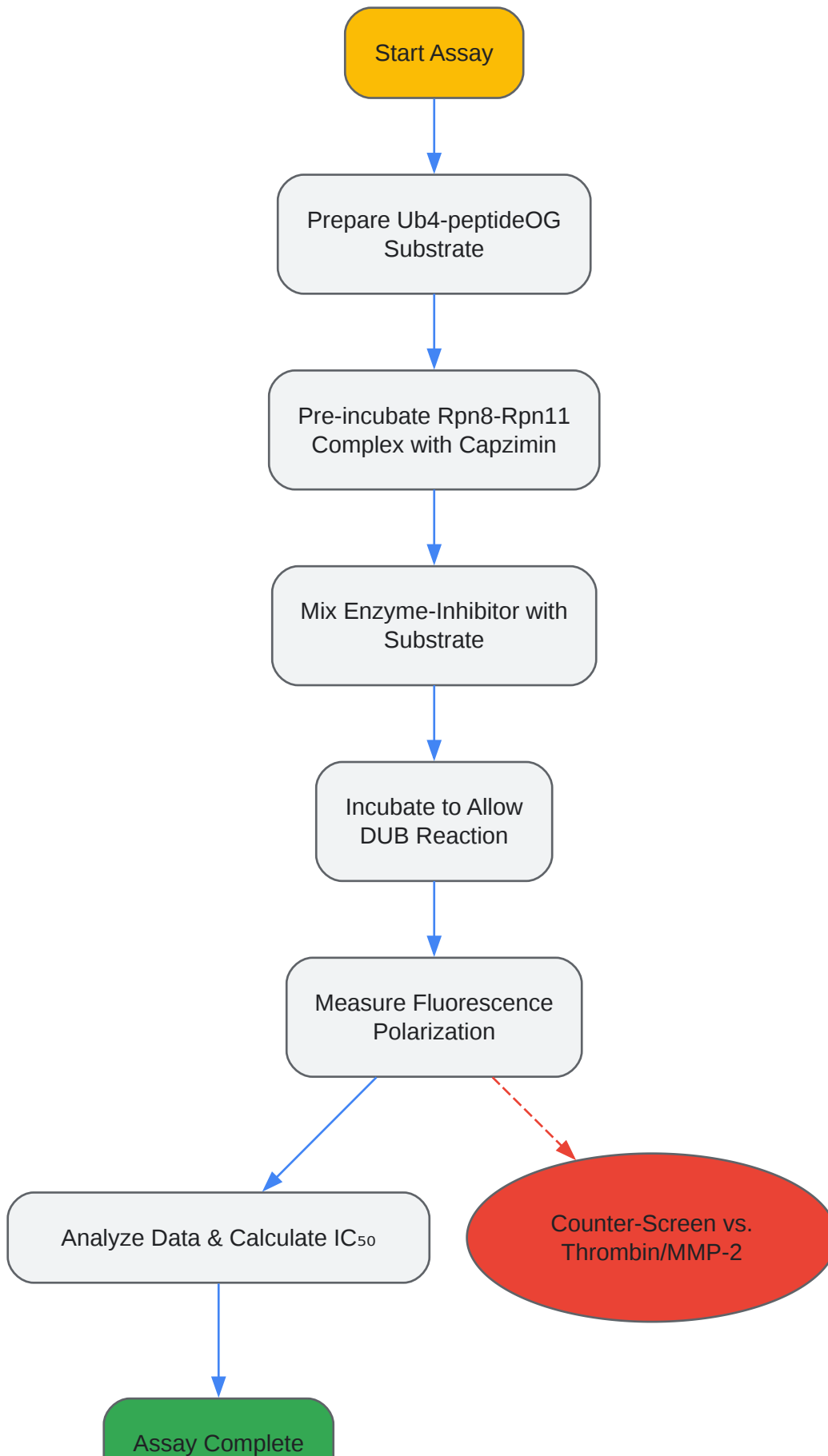
- **Explanation:** The selectivity is not solely determined by zinc chelation in the active site. While **Capzimin** chelates the catalytic Zn^{2+} ion in a bidentate manner, its primary selectivity arises from specific interactions with residues in the **distal ubiquitin-binding site** of the target JAMM proteases [2]. These unique interactions within the Rpn8-Rpn11 heterodimer are key to its selectivity over the CSN5-CSN6 complex [2].

Experimental Protocols & Workflows

Validated Biochemical Assay for Rpn11 Inhibition

The following workflow and diagram outline a robust fluorescence polarization assay used to discover and characterize **Capzimin** [1].

- **Assay Principle:** A substrate (Ub4-peptideOG) consisting of a tetrameric ubiquitin chain (Ub4) linked to an Oregon Green (OG)-labeled peptide is incubated with the proteasome (or Rpn11-Rpn8 heterodimer). Rpn11's DUB activity cleaves the peptideOG, releasing it and causing a measurable drop in fluorescence polarization [1].
- **Procedure:**
 - Prepare the assay buffer with the Ub4-peptideOG substrate.
 - Pre-incubate your proteasome/Rpn11-Rpn8 complex with **Capzimin** (or control) across a range of concentrations.
 - Initiate the reaction by adding the enzyme-inhibitor mix to the substrate.
 - Incubate for a set time and measure the fluorescence polarization.
 - Calculate % inhibition and IC₅₀ values from the dose-response curve.
- **Secondary Screens:** To rule out non-specific effects, counter-screen hits against other enzymes:
 - Test against thrombin to exclude fluorescent interferers.
 - Test against other metalloenzymes (e.g., MMP-2) to establish selectivity [1].





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Cellular Target Engagement Assay

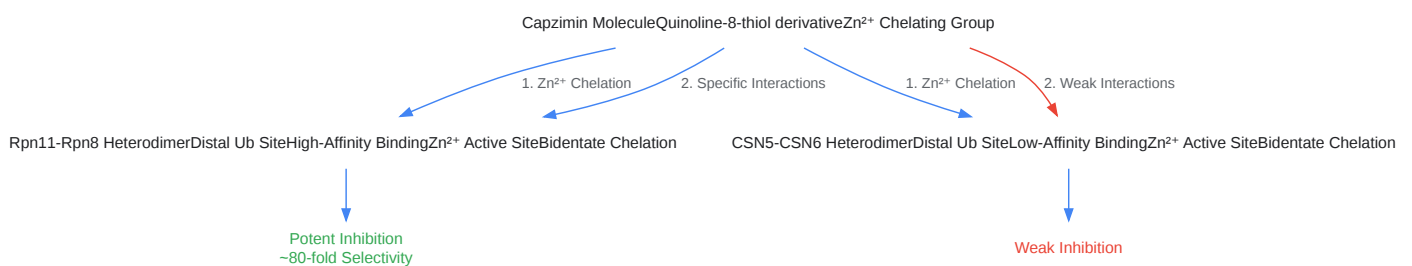
To confirm **Capzimin** acts on-target in cells, you can monitor the stabilization of proteasome substrates [1] [5].

- **Procedure:**

- Treat cells (e.g., multiple myeloma cell lines) with **Capzimin**.
- Use western blotting to detect the accumulation of polyubiquitinated proteins.
- Monitor the induction of the Unfolded Protein Response (UPR), a known downstream effect of proteasome inhibition [1].
- Assess anti-proliferative effects via cell viability assays (e.g., MTT, CellTiter-Glo).

Mechanism of Action and Selectivity Diagram

The following diagram illustrates the key structural insights for **Capzimin**'s selectivity, crucial for rational drug design.



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To cite this document: Smolecule. [Capzimin selectivity optimization]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b2728078#capzimin-selectivity-optimization>]

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